SD-1029 - 118372-34-2

SD-1029

Catalog Number: EVT-282450
CAS Number: 118372-34-2
Molecular Formula: C25H32Br2Cl2N2O3
Molecular Weight: 639.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SD-1029 is a small molecule identified through high-throughput screening of chemical libraries for inhibitors of the Janus kinase/signal transducer and activation of transcription (JAK/STAT) signaling pathway [, ]. This pathway plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. Aberrant activation of the JAK/STAT pathway, particularly involving STAT3, has been implicated in the development and progression of numerous cancers [, , , ]. Consequently, SD-1029 has emerged as a valuable tool in scientific research to investigate the roles of the JAK/STAT pathway in both physiological and pathological conditions, particularly in the context of cancer.

Mechanism of Action

SD-1029 primarily functions by inhibiting the tyrosine phosphorylation of STAT3, a key event in the activation of the JAK/STAT pathway [, , ]. While the exact mechanism of SD-1029's inhibitory action remains to be fully elucidated, studies suggest that it might directly target Janus kinases (JAKs), particularly the JAK2 isoenzyme []. By inhibiting JAK2 activity, SD-1029 prevents the phosphorylation and subsequent activation of STAT3, effectively disrupting downstream signaling events mediated by this pathway.

Applications
  • Investigating the role of JAK/STAT signaling in cancer: SD-1029 has been widely employed to study the significance of the JAK/STAT pathway in different cancer models. Studies using SD-1029 have demonstrated its ability to inhibit the growth and induce apoptosis in various cancer cell lines, including breast, ovarian, and multiple myeloma [, , ].
  • Exploring SD-1029 as a potential therapeutic agent: The promising anticancer effects observed with SD-1029 in preclinical studies have led to investigations into its potential as a therapeutic agent. Researchers are exploring its use in combination with other chemotherapeutic drugs to enhance treatment efficacy [, ].
  • Studying the role of JAK/STAT signaling in viral infections: Research indicates that SD-1029 can inhibit Hepatitis A virus (HAV) replication by suppressing the expression of La protein, a cellular factor involved in HAV internal ribosomal entry site (IRES)-mediated translation []. This finding suggests a potential role of the JAK/STAT pathway in viral infections.
  • Investigating the regulation of IL-23 receptor expression: SD-1029 has been utilized to demonstrate the involvement of the JAK/STAT pathway in regulating the expression of interleukin-23 (IL-23) receptor subunits in human CD4 T cells []. This finding sheds light on the complex regulation of immune responses mediated by the IL-23/IL-23 receptor axis.

AG490

Compound Description: AG490 is a synthetic tyrphostin compound recognized as a potent and selective inhibitor of JAK2, exhibiting inhibitory activity against other tyrosine kinases at higher concentrations [, ]. It disrupts the JAK-STAT signaling cascade by hindering JAK2 phosphorylation, ultimately affecting downstream STAT activation.

Relevance: AG490 shares a similar mechanism of action with SD-1029, both acting as JAK2 inhibitors and impacting the JAK-STAT pathway [, ]. The studies demonstrate that AG490 effectively inhibits Hepatitis A Virus (HAV) replication by targeting the JAK-STAT pathway, similar to the effects observed with SD-1029, suggesting a shared functional role in modulating this pathway.

Paclitaxel

Relevance: While structurally dissimilar to SD-1029, Paclitaxel demonstrates a synergistic effect when combined with SD-1029 in inducing apoptosis in ovarian cancer cells []. This suggests a complementary mechanism of action, where SD-1029's inhibition of the JAK-STAT survival pathway enhances Paclitaxel's cytotoxic efficacy.

LCL161

Compound Description: LCL161 is a small molecule inhibitor targeting Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP []. These proteins play crucial roles in regulating apoptosis by inhibiting caspases. LCL161 induces apoptosis by promoting IAP degradation, leading to caspase activation and cell death.

Relevance: Although structurally different from SD-1029, LCL161 exhibits synergistic effects when combined with SD-1029 in inducing cell death in multiple myeloma cells []. This suggests a potential for combined therapeutic strategies, where inhibiting both the JAK-STAT pathway and IAPs could enhance anti-tumor activity.

5'-Deoxy-5'-(methylthio)adenosine

Compound Description: 5'-Deoxy-5'-(methylthio)adenosine is a naturally occurring nucleoside analog and a known inhibitor of STAT1, a key transcription factor in the JAK-STAT pathway []. It interferes with STAT1 activation and subsequent downstream signaling, affecting gene expression and cellular processes regulated by this pathway.

Relevance: While structurally different from SD-1029, both compounds target the JAK-STAT pathway, albeit at different levels []. SD-1029 inhibits JAK2, preventing STAT activation, while 5'-Deoxy-5'-(methylthio)adenosine directly inhibits STAT1. This highlights the importance of the JAK-STAT pathway as a potential therapeutic target and suggests the possibility of targeting different components of this pathway for therapeutic benefit.

STAT3 VII

Compound Description: STAT3 VII is a cell-permeable peptide specifically designed to inhibit STAT3 dimerization and DNA binding, effectively blocking its transcriptional activity []. As a STAT3 inhibitor, it modulates gene expression downstream of the JAK-STAT pathway, affecting cellular processes controlled by STAT3 target genes.

Relevance: Similar to 5'-Deoxy-5'-(methylthio)adenosine, STAT3 VII targets the downstream effector molecule (STAT3) of the pathway inhibited by SD-1029 []. This further supports the significance of the JAK-STAT pathway as a therapeutic target and emphasizes the potential for combined therapeutic approaches targeting different levels of this signaling cascade.

Properties

CAS Number

118372-34-2

Product Name

JAK2 Inhibitor III, SD-1029

IUPAC Name

9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide

Molecular Formula

C25H32Br2Cl2N2O3

Molecular Weight

639.25

InChI

InChI=1S/C25H30Cl2N2O3.2BrH/c1-28(2)12-15-6-9-19-22(24(15)30)21(14-5-8-17(26)18(27)11-14)23-20(32-19)10-7-16(25(23)31)13-29(3)4;;/h5,8,11,15-16,21H,6-7,9-10,12-13H2,1-4H3;2*1H

InChI Key

INKLAKXQHDQKKZ-UHFFFAOYSA-N

SMILES

CN(C)CC1CCC2=C(C1=O)C(C3=C(O2)CCC(C3=O)CN(C)C)C4=CC(=C(C=C4)Cl)Cl.Br.Br

Solubility

Soluble in DMSO

Synonyms

SD-1029; SD 1029; SD1029; NSC371488; NSC-371488; NSC 371488; JAK2 Inhibitor III;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.